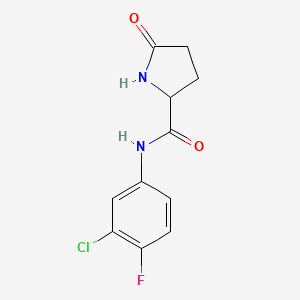

N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2O2/c12-7-5-6(1-2-8(7)13)14-11(17)9-3-4-10(16)15-9/h1-2,5,9H,3-4H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWZQCKUGRNZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable proline derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions typically result in the replacement of the chloro or fluoro groups with other functional groups .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it could inhibit the activity of a kinase enzyme by binding to its active site, preventing the phosphorylation of downstream targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide, highlighting structural variations and physicochemical parameters:

Key Research Findings

- Steric vs. Electronic Effects : Bulkier substituents (e.g., benzyl groups in ) improve target binding affinity but may compromise solubility .

- Synthetic Flexibility : The N-(3-chloro-4-fluorophenyl) moiety is compatible with diverse heterocyclic cores, enabling tailored drug design .

- Unmet Challenges : Direct data on the base compound (this compound) remains sparse, necessitating further studies to elucidate its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine and Fluorine Substituents : The presence of a chlorine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring enhances the compound's lipophilicity and potential bioactivity.

- Prolinamide Core : The oxoprolinamide structure may contribute to its ability to interact with biological targets effectively.

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition. Notably, it has been studied for its inhibitory effects on:

-

Tyrosinase Enzyme : This enzyme is crucial in melanin biosynthesis, and inhibitors are valuable for treating hyperpigmentation disorders. The compound's IC50 values suggest significant potency in inhibiting tyrosinase activity, as shown in Table 1.

The data indicates that this compound is more potent than traditional inhibitors like kojic acid, suggesting its potential as a therapeutic agent for skin conditions related to excess melanin production .

Compound IC50 (µM) This compound 0.19 - 1.72 Kojic Acid (Reference) 17.76 - Voltage-Gated Sodium Channels (Nav) : The compound has also been identified as an inhibitor of Nav channels, particularly Nav1.7, which are implicated in pain signaling pathways. Its efficacy in this context could make it useful for treating various pain disorders, including neuropathic pain and migraine .

Therapeutic Applications

The diverse biological activities of this compound open avenues for several therapeutic applications:

- Dermatological Treatments : Due to its tyrosinase inhibition properties, it could be developed into topical formulations for conditions like melasma or age spots.

- Pain Management : As an inhibitor of Nav channels, it holds promise for managing chronic pain conditions such as diabetic neuropathy and post-herpetic neuralgia .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

- In Vitro Studies : In a series of assays, the compound demonstrated robust inhibition of tyrosinase with IC50 values significantly lower than those of existing treatments. These results were consistent across multiple experiments, reinforcing the compound's potential as a leading candidate for further development .

- Animal Models : Preliminary studies in animal models have shown promising results in reducing pain responses associated with nerve injuries when treated with this compound. These findings suggest that it could be effective in clinical settings for chronic pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.